molecular formula C10H9ClN4OS B1236003 4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol

4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol

Cat. No.: B1236003
M. Wt: 268.72 g/mol
InChI Key: JCNJPGWVPZKTDO-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-[2-[(3-methyl-2-thiophenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one is a pyridazinone.

Scientific Research Applications

Chemistry and Cyclization Reactions

  • 4-Chloro derivatives, including those related to 4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol, have been involved in chemistry and cyclization reactions. These compounds have shown potential in synthesizing a variety of heterocyclic systems with potential pharmaceutical importance (Badr, Mahgoub, Geies, Moustafa, & El-Latif, 1992).

Synthesis and Structural Analysis

  • The synthesis and structural analysis of pyridazine derivatives, including those related to the compound , have been conducted. These studies provide insights into the structural differences and potential applications of these compounds in various fields (Tranfić, Halambek, Cetina, & Jukić, 2011).

Novel Pyrimido[4,5-c]pyridazine Derivatives

  • Research has focused on synthesizing novel pyrimido[4,5-c]pyridazine derivatives, which are structurally related to this compound. These studies have explored their potential in creating new heterocyclic compounds (Abdel Moneam, 2004).

Reactions with Heterocyclic Diazonium Salts

  • The compound has been involved in reactions with heterocyclic diazonium salts, leading to the synthesis of various pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-c]pyrazoles, highlighting its versatility in heterocyclic chemistry (Elnagdi, Elfahham, Elmoghayar, Sadek, & Elgemeie, 1982).

Ring Transformation and Antimicrobial Activity

  • Studies have also looked into the ring transformation and antimicrobial activity of compounds structurally related to this compound, indicating their potential in developing new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Synthesis and Computer-Aided Screening

Properties

Molecular Formula

C10H9ClN4OS

Molecular Weight

268.72 g/mol

IUPAC Name

5-chloro-4-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one

InChI

InChI=1S/C10H9ClN4OS/c1-6-2-3-17-8(6)5-13-14-7-4-12-15-10(16)9(7)11/h2-5H,1H3,(H2,14,15,16)/b13-5+

InChI Key

JCNJPGWVPZKTDO-WLRTZDKTSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC2=C(C(=O)NN=C2)Cl

SMILES

CC1=C(SC=C1)C=NNC2=C(C(=O)NN=C2)Cl

Canonical SMILES

CC1=C(SC=C1)C=NNC2=C(C(=O)NN=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol
Reactant of Route 2
4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol
Reactant of Route 3
4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol
Reactant of Route 4
4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol
Reactant of Route 5
4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.